3-(1-(2-Azidoethyl)pyrrolidin-2-yl)pyridine
Overview
Description
3-(1-(2-Azidoethyl)pyrrolidin-2-yl)pyridine, also known as 3-(1-(2-azidoethyl)pyridin-2-yl)pyrrolidine, is a heterocyclic organic compound with a pyridine and pyrrolidine structure. It has a molecular weight of 217.27 g/mol and a molecular formula of C11H15N5 .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring and a six-membered pyridine ring. The compound’s structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine compounds are known for their versatility in chemical reactions .Scientific Research Applications
Pyrrolidine Chemistry and Applications
Pyrrolidines are crucial heterocyclic organic compounds noted for their biological effects and widespread use in medicine, as well as in the industry as dyes or agrochemical substances. The chemistry of pyrrolidines, including their synthesis through [3+2] cycloaddition, is essential for modern science due to their potential applications in various fields. The research demonstrates that the reactions involving pyrrolidines can proceed under mild conditions, hinting at the adaptability and efficiency of using pyrrolidine structures in chemical synthesis and applications (Żmigrodzka et al., 2022).
Synthesis of Pyrrolylpyridines
Pyrroles and pyridines, along with their hydrogenated derivatives, are fundamental aza heterocycles integral to life, with a broad spectrum of biological activity and practical applications. The synthesis of pyrrolylpyridines from alkynes and isothiocyanates has been a subject of extensive studies, highlighting the importance of these compounds in fields ranging from synthetic chemistry to pharmacology, materials science, and other specialties. The ability to combine pyrrole and pyridine rings in a single molecule potentially enhances their intrinsic properties, leading to new applications and functionalities (Nedolya et al., 2015).
Medicinal Chemistry and Synthesis Methods
The synthesis of specific pyrrolidine compounds like 3-(pyrrolidin-1-yl)piperidine showcases their importance in medicinal chemistry. Traditional synthesis methods are often complex and not suitable for large-scale production. Newer, novel methods based on the condensation of certain compounds demonstrate the ongoing efforts to make the synthesis of pyrrolidine-based compounds more efficient and practical for various applications, particularly in medicinal chemistry (Smaliy et al., 2011).
Quantum Chemical Investigations
The study of molecular properties, including electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy, through quantum chemical investigations, plays a pivotal role in understanding and predicting the behavior of pyrrolidine compounds. These studies are essential for designing new compounds with specific properties and applications, ranging from biological to industrial uses (Bouklah et al., 2012).
Catalysis and Coordination Chemistry
Pyrrolidine structures and their derivatives are also significant in the field of catalysis and coordination chemistry. They are used as ligands due to their unique properties and the ability to form complexes with metals. These complexes have various applications, including luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005; Halcrow, 2014).
Antibacterial Activity
Some pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial activity. This includes studies on the minimal inhibitory concentration against various aerobic and anaerobic bacteria, indicating the potential of pyrrolidine compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Properties
IUPAC Name |
3-[1-(2-azidoethyl)pyrrolidin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-15-14-6-8-16-7-2-4-11(16)10-3-1-5-13-9-10/h1,3,5,9,11H,2,4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQGNQOVWCQHKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCN=[N+]=[N-])C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249939 | |
Record name | Pyridine, 3-[1-(2-azidoethyl)-2-pyrrolidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097958-07-9 | |
Record name | Pyridine, 3-[1-(2-azidoethyl)-2-pyrrolidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097958-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-[1-(2-azidoethyl)-2-pyrrolidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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